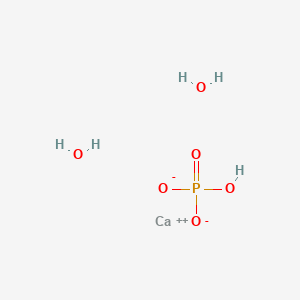

Calcium hydrogen phosphate dihydrate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of CHPD involves complex precipitation reactions that are influenced by the calcium to phosphate molar ratios (Ca/P), pH, ionic strength, and the presence of additional ions or molecules. Studies show that CHPD can be synthesized through various methods, including hydrothermal synthesis and rapid precipitation in aqueous and acetone media. These methods highlight the importance of controlling synthesis parameters to achieve desired phase purity and particle morphology (Wang & Nancollas, 2008); (Boonchom, 2009).

Molecular Structure Analysis

The molecular structure of CHPD is characterized by its crystalline form, typically showcasing platelet and broad needle type morphologies. The molecular structure and growth morphologies are essential for understanding its interaction with biological systems and its transformation into other calcium phosphate phases (Madhurambal, Subha, & Mojumdar, 2009).

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

- Application : DCPD is extensively used as the diluent and bulking agent for preparing pharmaceutical tablets .

- Method : The thermal stability and thermally induced physical and chemical changes in the preparation components directly affect the preparation conditions and the physico-chemical properties of the pharmaceutical preparation .

- Results : The use of DCPD in pharmaceutical tablets affects the pharmaceutical benefits .

Physico-geometrical Kinetics

- Application : DCPD is used in the study of multistep thermal dehydration .

- Method : The overall thermal dehydration was separated into five partially overlapping steps through systematic kinetic analysis .

- Results : The first three steps and the residual two steps were attributed to the thermal dehydration of DCPD to form dibasic calcium phosphate anhydride (DCPA) and of DCPA to form γ-calcium pyrophosphate (γ-CPP), respectively .

Biomaterials

- Application : DCPD is a precursor material of hydroxylapatite; the mineral phase of calcified tissues, and is a biomaterial that is known to show high biocompatibility and resorbability in-vivo .

- Method : Its conversion kinetics into hydroxylapatite has been reported to alter on coatings with distinct crystal alignments .

- Results : Biological behaviors of polycrystalline DCPD are affected by crystal alignment .

Crystal Alignment

- Application : DCPD is used in the study of magnetically induced crystal alignment .

- Method : DCPD powder having plate-like morphology was synthesized and then its deflocculated suspension was consolidated under a magnetic field of up to 3 T .

- Results : Under a 3 T magnetic field, high alignment against (121) plane has been observed which is unfamiliar for DCPD .

Food Industry

- Application : DCPD is mainly used as a calcium fortifier, emulsifier, dough conditioner, nutritional supplement, and antioxidant synergist .

- Method : It is added to food products during the manufacturing process .

- Results : The addition of DCPD improves the nutritional value and shelf-life of food products .

Biomedical Applications

- Application : DCPD is used to prepare high temperature stoichiometric sintered hydroxyapatite (sin-HA), a component of calcium phosphate cement (CPC), and to produce calcium pyrophosphate (Ca2P2O7) for the preparation of α-tricalcium phosphates (α-TCP) .

- Method : DCPD is chemically processed under controlled conditions to produce the desired compounds .

- Results : These compounds are used in various biomedical applications, including the creation of bioartificial pancreas (BAP) and bone repair materials .

Dental Care

- Application : DCPD is found in some toothpastes as a polishing agent .

- Method : It is added to the toothpaste during the manufacturing process .

- Results : The addition of DCPD helps in cleaning and whitening of the teeth .

Biomineralization

- Application : DCPD is used in the study of biomineralization .

- Method : DCPD is synthesized and its conversion kinetics into other compounds are studied .

- Results : This study serves as an inspiration for the future exploration of DCPD’s potential role in biomineralization or biomedical applications .

Safety And Hazards

Zukünftige Richtungen

Calcium hydrogen phosphate dihydrate is extensively used as the diluent and bulking agent for preparing pharmaceutical tablets . The thermal stability and thermally induced physical and chemical changes in the preparation components directly affect the preparation conditions and the physico-chemical properties of the pharmaceutical preparation .

Eigenschaften

IUPAC Name |

calcium;hydrogen phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H3O4P.2H2O/c;1-5(2,3)4;;/h;(H3,1,2,3,4);2*1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAHAAMILDNBPS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.OP(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872536 | |

| Record name | Calcium monohydrogen phosphate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The phosphate ions in calcium phosphate likely react with hydrochloric acid in the stomach to neutralize the pH. In toothpaste and in systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis respectively. The increase in plasma calcium reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH). Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells. The reduction in calcium flux increases the amount of calcium deposited in bone resulting in an increase in bone mineral density. The reduction in PTH secretion also reduces the amount of vitamin D metabolized to its active form, calcidiol. Since calcidiol increases the expression of calcium dependent ATPases and transient receptor potential cation channel subfamily V member 6 (TRPV6) both of which are involved in calcium uptake from the gut, a reduction in calcidiol results in less calcium absorption. Additionally, TRPV5, the channel responsible for calcium reabsorption in the kidney, is downregulated when PTH secretion is reduced thus increasing calcium excretion via the kidneys. Another hormone, calitonin, is likely involved in the reduction of bone resorption during periods of high plasma calcium. | |

| Record name | Calcium phosphate dihydrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Calcium hydrogen phosphate dihydrate | |

CAS RN |

7789-77-7, 14567-92-1 | |

| Record name | Calcium phosphate dihydrate, dibasic [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brushite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014567921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium phosphate dihydrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calcium monohydrogen phosphate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBASIC CALCIUM PHOSPHATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7TSZ97GEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)

![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)

![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)